ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of ethyl 3-aminopyrazole-5-carboxylate with 4-ethoxybenzenesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::- Reactants: Ethyl 3-aminopyrazole-5-carboxylate , 4-ethoxybenzenesulfonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is essential.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: Key step in the synthesis
Ester Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid
Amide Formation: Sulfonamide group formation
Base: Used for deprotonation and nucleophilic attack
Acid: For ester hydrolysis
Thionyl Chloride: Converts carboxylic acid to acyl chloride
Ammonia or Amine: For sulfonamide formation
Major Products:: The primary product is ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate .
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an antiviral, anti-inflammatory, and antitubercular agent
Chemistry: Building block for designing novel derivatives
Biology: Investigating its effects on cellular pathways
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate stands out for its unique structure, other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.
Properties
Molecular Formula |
C14H17N3O5S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-11-7-5-10(6-8-11)17-23(19,20)13-9-12(15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
HRAJVRKCBPAIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.